Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-
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Overview
Description
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-: is a synthetic organic compound that features a propanoic acid moiety linked to a benzoxadiazole ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as o-nitroaniline and a suitable sulfonyl chloride.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced via a nucleophilic substitution reaction, where the benzoxadiazole derivative reacts with a propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a useful probe in studying biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- exerts its effects involves interactions with specific molecular targets. The benzoxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-yl)-: Lacks the sulfonyl group, which may affect its reactivity and binding properties.
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylthio)-: Contains a thio group instead of a sulfonyl group, leading to different chemical and biological properties.
Uniqueness
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- is unique due to the presence of the sulfonyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.
Properties
IUPAC Name |
3-(2,1,3-benzoxadiazol-4-ylsulfonyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5S/c12-8(13)4-5-17(14,15)7-3-1-2-6-9(7)11-16-10-6/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJJQANOUEEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401666 |
Source
|
Record name | Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650603-21-7 |
Source
|
Record name | Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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